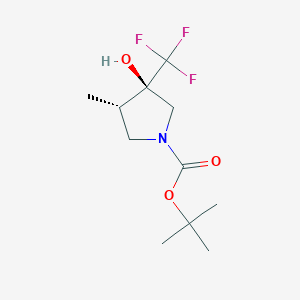

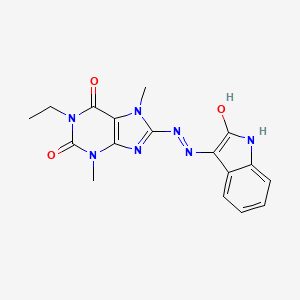

![molecular formula C12H19ClN2OS B2658796 2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide CAS No. 312926-99-1](/img/structure/B2658796.png)

2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide, abbreviated as 2AETA, is a small molecule that has been studied for its potential applications in the fields of chemistry, biochemistry, and physiology. 2AETA is a derivative of acetamide, a simple organic compound, and is composed of two amino groups, two thio groups, and two dimethylphenyl groups. It has been used in a variety of laboratory experiments, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied.

Aplicaciones Científicas De Investigación

1. Opioid Kappa Agonists

2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide has been studied for its potential as an opioid kappa agonist. Researchers synthesized a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including variants of 2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide, to evaluate their biological activities as opioid kappa agonists. These studies are significant in understanding the analgesic effects and potential therapeutic applications of these compounds (Barlow et al., 1991).

2. Polyhedral Oligomeric Silsesquioxane (POSS) Nano-Photoinitiator

This compound has been utilized in the synthesis of a polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator, a crucial component in creating PMMA hybrid networks. The study explores the absorption characteristics and initiation mechanism of this nano-photoinitiator, emphasizing its role in polymerization and its potential to improve the thermal stability and robustness of polymer/filler networks (Batibay et al., 2020).

3. Heterocyclic Synthesis

Research has shown that thioureido-acetamides, a class of compounds including 2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide, are valuable for synthesizing various heterocycles. These compounds have been used in one-pot cascade reactions to efficiently produce heterocyclic compounds, which are important in pharmaceuticals and materials science (Schmeyers & Kaupp, 2002).

4. Anticonvulsant Agents

A study focused on the synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine, similar in structure to 2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide, for potential use as anticonvulsant agents. These compounds were evaluated for their interaction with anticonvulsant biotargets and showed moderate anticonvulsant activity in vivo (Severina et al., 2020).

5. Monoamine Transporters

Research involving 2-[(Diphenylmethyl)sulfinyl]acetamide, a structurally related compound, highlights the importance of such molecules in understanding and potentially influencing the activity of monoamine transporters. This has implications for the treatment of psychostimulant abuse and other neurological conditions (Okunola-Bakare et al., 2014).

Propiedades

IUPAC Name |

2-(2-aminoethylsulfanyl)-N-(2,6-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2OS/c1-9-4-3-5-10(2)12(9)14-11(15)8-16-7-6-13/h3-5H,6-8,13H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEZYOFTBHOECD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)CSCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Aminoethyl)thio]-N-(2,6-dimethylphenyl)-acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

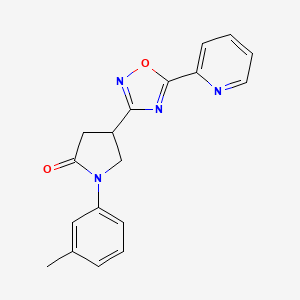

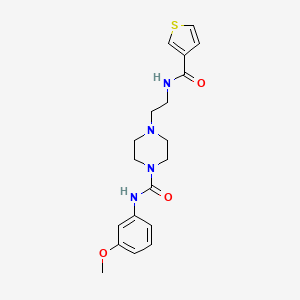

![3-amino-N-(3,4-dimethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2658717.png)

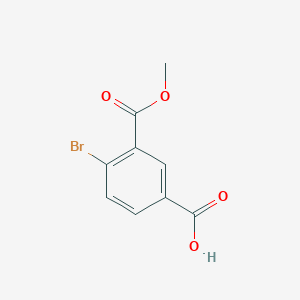

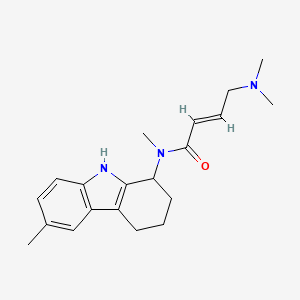

![2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B2658720.png)

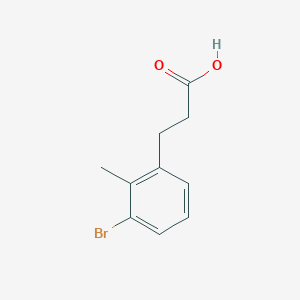

![2-[4-(2-fluorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2658721.png)

![1-benzyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2658722.png)

![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)

![2-Thiabicyclo[2.2.1]heptan-3-ylmethanol](/img/structure/B2658733.png)

![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2658735.png)